molecular formula C11H7ClN2O3 B2386305 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid CAS No. 339030-73-8

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B2386305
CAS No.: 339030-73-8
M. Wt: 250.64
InChI Key: YTIMCBIDXRPLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science

Preparation Methods

The synthesis of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with appropriate reagents . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid include other pyridazine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-6-oxo-1-phenylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-8-6-9(15)14(13-10(8)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIMCBIDXRPLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.